

# Seproxetine research chemical source

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Sproxetine Hydrochloride

CAS No.: 127685-30-7

Cat. No.: S543004

Get Quote

## What is Sproxetine?

Sproxetine (also known as (S)-norfluoxetine) is the S-enantiomer of norfluoxetine, which is the active N-demethylated metabolite of the widely prescribed antidepressant fluoxetine [1] [2].

The table below summarizes its core profile:

Attribute	Description
Classification	Selective Serotonin Reuptake Inhibitor (SSRI) [1] [2]
Status	Experimental; development was discontinued and never marketed [1] [2].
Key Features	More potent serotonin reuptake inhibitor than fluoxetine and the R-norfluoxetine enantiomer [3] [2]. Also inhibits dopamine transporters and 5-HT <sub>2A/2C</sub> receptors [3] [4] [2].
Reason for Discontinuation	Inhibition of cardiac KvLQT1/KCNQ1 potassium channels, leading to QT interval prolongation and serious cardiac side effects [3] [4] [2].

## Current Research Focus: Charge-Transfer Complexation

The most recent and prominent research direction involves forming **charge-transfer (CT) complexes** of Seproxetine. The goal is to create a new molecular entity with improved efficacy and a potentially safer profile [3] [4] [5].

This approach involves reacting Seproxetine (the electron donor) with various  $\pi$ -electron acceptors to form new solid compounds. Researchers use computational methods to predict how these new complexes will interact with biological targets.

## Experimental Protocol: Synthesis & Characterization of CT Complexes

The methodology below is adapted from recent research publications [3] [4]:

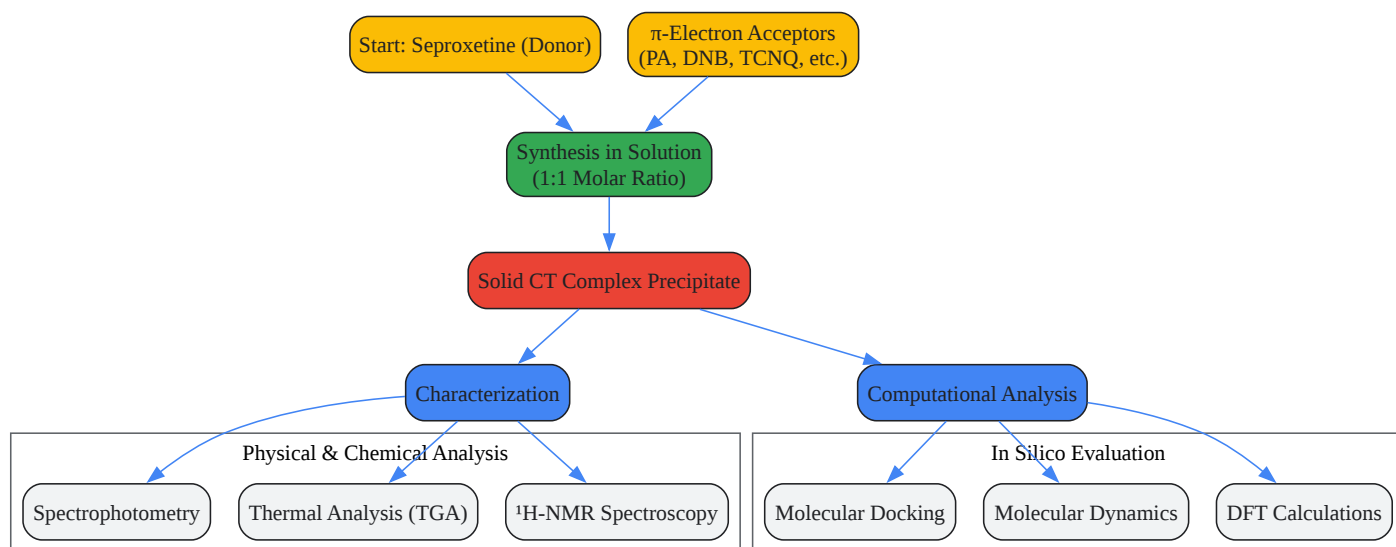
- **1. Synthesis**

- Prepare a solution of Seproxetine donor in methanol.
- Prepare separate solutions of  $\pi$ -electron acceptors (e.g., Picric Acid (PA), Dinitrobenzene (DNB), TCNQ) in methanol.
- Mix the Seproxetine solution with each acceptor solution in a 1:1 molar ratio.
- Stir the mixtures at room temperature for about one hour.
- Filter the resulting precipitate, wash it with a small amount of dichloromethane, and dry it under vacuum.

- **2. Characterization**

- **Spectrophotometric Analysis:** Confirm the formation of CT complexes and their 1:1 stoichiometry by observing new absorption bands in the UV-Vis spectrum that are not present in the individual donor or acceptor spectra.
- **Thermal Analysis (TGA/DTG):** Assess the thermal stability and decomposition patterns of the solid complexes.
- **Spectroscopic Analysis ( $^1\text{H-NMR}$ ):** Further characterize the structure of the synthesized complexes.

The workflow for this research is summarized in the following diagram:



[Click to download full resolution via product page](#)

## Key Quantitative Findings from Recent Research

The table below summarizes data from a 2022 study that synthesized and evaluated various Seproxetine CT complexes [3] [5]:

π-Electron Acceptor	Observed CT Band ( $\lambda_{max}$ in nm)	Key Finding from Molecular Docking
TCNQ	745, 833	The [(SRX)(TCNQ)] complex showed the highest binding energy against dopamine, serotonin, and TrkB kinase receptors, and formed the most stable complex in molecular dynamics simulations.

$\pi$ -Electron Acceptor	Observed CT Band ( $\lambda_{max}$ in nm)	Key Finding from Molecular Docking
DBQ	540	Data available in the study, but the complex was less effective than the TCNQ complex.
DCQ	528	Data available in the study, but the complex was less effective than the TCNQ complex.
p-NBA	353	Data available in the study, but the complex was less effective than the TCNQ complex.
DNB	351	Data available in the study, but the complex was less effective than the TCNQ complex.
PA	340, 436	Data available in the study, but the complex was less effective than the TCNQ complex.

## Implications for Researchers

The charge-transfer complexation strategy represents a promising approach to drug optimization. Key takeaways for research and development professionals include:

- **Safety Profile Enhancement:** The primary goal is to create a modified drug with reduced cardiac side effects, potentially by altering its interaction with the hERG/KCNQ1 channel [3] [2].
- **Efficacy Improvement:** Computational models suggest that certain complexes, particularly [(SRX) (TCNQ)], may bind more effectively to key neurological receptors than Seroxetine alone [3] [5].
- **Novel Compound Development:** This method can generate new chemical entities with unique physical, chemical, and biological properties from an existing molecule [4].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Seproxetine: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. - Wikipedia Seproxetine [en.wikipedia.org]
3. Increasing the Efficacy of Seproxetine as an Antidepressant ... [pmc.ncbi.nlm.nih.gov]
4. Solution, and solid investigations on the charge–transfer ... [sciencedirect.com]
5. Increasing the Efficacy of Seproxetine as an ... [mdpi.com]

To cite this document: Smolecule. [Seproxetine research chemical source]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b543004#seproxetine-research-chemical-source]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com